1-Phenyl-6-[4-[3-phenyl-5-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene
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Overview
Description
1-Phenyl-6-[4-[3-phenyl-5-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene is a complex organic compound characterized by its extensive aromatic structure
Preparation Methods
The synthesis of 1-Phenyl-6-[4-[3-phenyl-5-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene typically involves multiple steps of Suzuki–Miyaura coupling reactions. This method is favored for its ability to form carbon-carbon bonds under mild conditions, making it suitable for constructing the extensive aromatic framework of this compound . The reaction conditions often include the use of palladium catalysts and organoboron reagents, with solvents such as toluene or dimethylformamide (DMF) under inert atmospheres .
Chemical Reactions Analysis
1-Phenyl-6-[4-[3-phenyl-5-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Scientific Research Applications
1-Phenyl-6-[4-[3-phenyl-5-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene has several scientific research applications:
Organic Electronics: Due to its extensive conjugated system, this compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Photonic Devices: Its unique electronic properties make it suitable for use in photonic devices, including lasers and optical sensors.
Biological Research:
Mechanism of Action
The mechanism of action of 1-Phenyl-6-[4-[3-phenyl-5-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene in electronic applications involves the delocalization of π-electrons across its extensive aromatic system. This delocalization facilitates efficient charge transport and light emission, making it valuable in electronic and photonic devices. In biological applications, its mechanism may involve interactions with specific biomolecules, leading to changes in fluorescence or other detectable signals .
Comparison with Similar Compounds
Similar compounds to 1-Phenyl-6-[4-[3-phenyl-5-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene include:
1,3,5-Triphenylbenzene: This compound has a simpler structure but shares the extensive aromatic system, making it useful for comparison in electronic applications.
1,6-Diphenyl-1,3,5-hexatriene: Known for its use in fluorescence studies, this compound also features a conjugated system but lacks the complexity of the pyrene-based structure.
The uniqueness of this compound lies in its combination of multiple aromatic rings, which enhances its electronic properties and stability, making it particularly valuable for advanced scientific research and industrial applications.
Properties
CAS No. |
918654-92-9 |
---|---|
Molecular Formula |
C68H42 |
Molecular Weight |
859.1 g/mol |
IUPAC Name |
1-phenyl-6-[4-[3-phenyl-5-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene |
InChI |
InChI=1S/C68H42/c1-4-10-43(11-5-1)54-40-55(44-16-20-48(21-17-44)59-34-26-52-28-36-61-57(46-12-6-2-7-13-46)32-24-50-30-38-63(59)67(52)65(50)61)42-56(41-54)45-18-22-49(23-19-45)60-35-27-53-29-37-62-58(47-14-8-3-9-15-47)33-25-51-31-39-64(60)68(53)66(51)62/h1-42H |
InChI Key |
FMMPWMDCGAXCKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C5C3=C(C=C2)C=CC5=C(C=C4)C6=CC=C(C=C6)C7=CC(=CC(=C7)C8=CC=CC=C8)C9=CC=C(C=C9)C1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C1=CC=CC=C1 |
Origin of Product |
United States |
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